3-Undecylphenol
Description
3-Undecylphenol is a phenolic compound characterized by a phenol ring substituted with an 11-carbon alkyl chain at the 3-position. It is naturally occurring and has been isolated from diverse sources, including:
- Knema species (Myristicaceae), such as Knema hookeriana and Knema glomerata, where it exhibits antinematodal and cytotoxic activities .
- Marine brown algae (e.g., Caulocystis cephalornithos and Sargassum decipiens), identified via HPLC-NMR and HPLC-MS .
- Ginkgo biloba leaves, both extant and fossilized, alongside other alkylphenols like 3-tridecylphenol .
Its biological activities include:
Properties
CAS No. |
20056-72-8 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-undecylphenol |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14-17(18)15-16/h11,13-15,18H,2-10,12H2,1H3 |
InChI Key |
HWIKMSXIILZULT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC(=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylphenols with Varying Chain Lengths or Substituents
3-Tridecylphenol and 3-Pentadecylphenol
- Structure: Phenol with C13 and C15 alkyl chains, respectively.
- Source: Co-occur with 3-undecylphenol in Ginkgo biloba leaves .
3-(12'-Phenyldodecyl)phenol (Compound 38)
- Structure: Phenol with a 12-carbon chain terminating in a phenyl group.
- Source : Knema globularia roots .
- Activity : Inactive against KB and MCF-7 cell lines but weakly cytotoxic against NCI-H187 (IC50 25.6 µg/mL) .
- Comparison: The phenyl terminus reduces cytotoxicity compared to this compound, highlighting the importance of alkyl chain hydrophobicity in bioactivity.
3-(8Z-Tridecenyl)-phenol
- Structure: Phenol with a 13-carbon chain containing a cis double bond at position 6.
- Source : Knema hookeriana .
- Activity: Antinematodal MED of 20 µg/cotton ball, 4.4× less potent than this compound .
- Comparison : The unsaturated chain may reduce membrane penetration efficiency compared to saturated alkyl chains.
Phenolic Derivatives with Functional Groups
Undecylsalicylic Acid (Compound 2)
- Structure : Salicylic acid (carboxyl group at C2) with a C11 alkyl chain at C5.
- Source : Marine algae Caulocystis cephalornithos .
- Comparison: The carboxyl group increases polarity, leading to earlier HPLC elution (Rt = 2.29 min) vs. This compound (Rt = 2.44 min) . Bioactivity data is lacking, but structural differences suggest divergent targets.
5-Undecylresorcinol (Compound 4)
- Structure: Resorcinol (two hydroxyl groups at C1 and C3) with a C11 alkyl chain at C5.
- Source : Marine algae Sargassum decipiens .
- Comparison: Additional hydroxyl groups enhance polarity, delaying HPLC elution (Rt = 7.87 min) . Resorcinol derivatives are known for antimicrobial activity, though this remains unconfirmed for 5-undecylresorcinol.
Structural-Activity Relationship (SAR) Insights
- Chain Saturation: Unsaturated chains (e.g., 3-(8Z-tridecenyl)-phenol) may disrupt membrane interactions, reducing antinematodal potency compared to saturated analogs .
- Functional Groups: Carboxyl (undecylsalicylic acid) or additional hydroxyl (5-undecylresorcinol) groups alter polarity and likely biological targets.
Comparative Data Table
Ecological and Chemotaxonomic Significance
- Biodiversity: this compound and its analogs are distributed across terrestrial (Knema), marine (algae), and ancient (Ginkgo) species, suggesting evolutionary conservation of alkylphenol biosynthesis .
- Analytical Challenges: Dereplication via HPLC-MS/NMR is critical to distinguish analogs like this compound from undecylsalicylic acid, which share marine algal sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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